molecular formula C23H18ClFN2O3S B2468330 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-6-methoxyquinolin-4-amine CAS No. 895642-30-5

3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-6-methoxyquinolin-4-amine

Cat. No. B2468330
CAS RN: 895642-30-5
M. Wt: 456.92
InChI Key: BDYFDDZSGGAAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, substituted at various positions by the sulfonyl, fluorobenzyl, and methoxy groups. These groups could potentially influence the compound’s reactivity, polarity, and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the sulfonyl group might undergo reactions with amines or alcohols, while the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of polar functional groups and aromatic rings could influence its solubility, melting point, and other physical properties .

Scientific Research Applications

Antiproliferative and Tubulin Polymerization Inhibitors

Studies have focused on the modification of combretastatin A-4 analogs, revealing the impact of linkers and substituents on biological activity. Compounds containing sulfide and sulfone groups, similar in structure to the specified chemical, exhibited significant antiproliferative activity against various cancer cell lines and inhibited tubulin polymerization, suggesting their potential as cancer therapeutic agents (Hsueh-Yun Lee et al., 2011).

Synthesis of Aza-heterocycles

Research into the synthesis of aza-heterocycles using O-sulfonyloximes as amination reagents highlights the creation of nitrogen-containing heterocycles like pyrroles, pyridines, and isoquinolines. This methodology suggests the compound's utility in generating a diverse array of heterocyclic compounds with potential pharmacological properties (K. Narasaka, 2003).

Antiviral Activity

A study on the synthesis of new sulfonamide derivatives, including quinolone and quinazoline derivatives, demonstrated potential antiviral activities. These compounds, structurally related to the specified chemical, showed promising results against tobacco mosaic virus, indicating their relevance in antiviral research (Zhuo Chen et al., 2010).

Pro-apoptotic Effects in Cancer Cells

Novel sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells, activating p38/ERK phosphorylation. This research suggests the compound's potential in the development of new cancer therapies through the induction of apoptosis (A. Cumaoğlu et al., 2015).

PET Imaging Agents for Tumor Detection

The synthesis and evaluation of novel F-18 labeled 4-aminoquinazoline derivatives for potential PET imaging agents in tumor detection highlight the compound's relevance in diagnostic applications. These derivatives have demonstrated significant tumor accumulation and fast clearance from muscle and blood in preclinical models, indicating their potential as PET imaging agents (Yurong Chen et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many quinoline derivatives exhibit biological activity and are used as pharmaceuticals. The specific functional groups present in this compound could influence its biological activity .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O3S/c1-30-18-8-11-21-20(12-18)23(27-13-15-2-6-17(25)7-3-15)22(14-26-21)31(28,29)19-9-4-16(24)5-10-19/h2-12,14H,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYFDDZSGGAAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-6-methoxyquinolin-4-amine

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